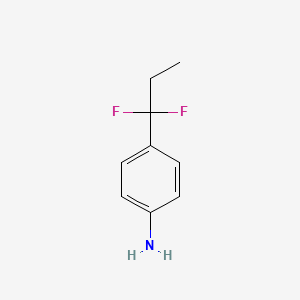![molecular formula C13H13NO2 B3112289 4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol CAS No. 1888998-70-6](/img/structure/B3112289.png)
4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with an amino group at the 4-position, a methoxy group at the 3’-position, and a hydroxyl group at the 3-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, involves the interaction of palladium with formally electrophilic organic groups through oxidative addition . This results in the formation of new Pd–C bonds .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds, such as the third-generation buchwald palladium precatalysts used for cross-coupling, have been found to be influenced by specific conditions .
生化分析
Biochemical Properties
The biochemical properties of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol are not fully understood due to the lack of specific studies on this compound. It can be inferred from its structure that it might interact with various enzymes, proteins, and other biomolecules. The presence of an amino group could potentially allow it to form hydrogen bonds with other molecules, influencing biochemical reactions .
Cellular Effects
Based on its structural similarity to other biphenyl derivatives, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that biphenyl derivatives can interact with various biomolecules through binding interactions . These interactions could potentially lead to changes in gene expression or enzyme activity.
Metabolic Pathways
Biphenyl derivatives are known to undergo various metabolic reactions, potentially involving enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 4-bromo-3’-methoxy-[1,1’-biphenyl] and an appropriate boronic acid derivative in the presence of a palladium catalyst and a base can yield the desired compound .
Industrial Production Methods
Industrial production of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups in place of the methoxy group.
科学研究应用
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
相似化合物的比较
Similar Compounds
- 4-Amino-3’-methoxy-[1,1’-biphenyl]-2-ol
- 4-Amino-3’-methoxy-[1,1’-biphenyl]-4-ol
- 4-Amino-3’-methoxy-[1,1’-biphenyl]-5-ol
Uniqueness
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an amino group, methoxy group, and hydroxyl group on the biphenyl core allows for versatile chemical modifications and interactions with biological targets .
属性
IUPAC Name |
2-amino-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFDGLJCXABMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
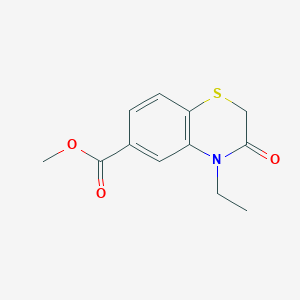
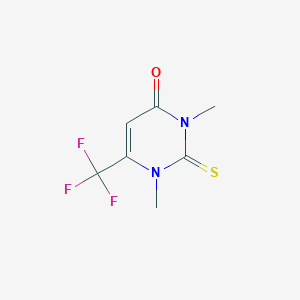
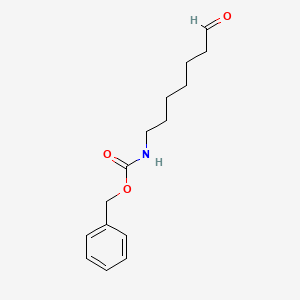

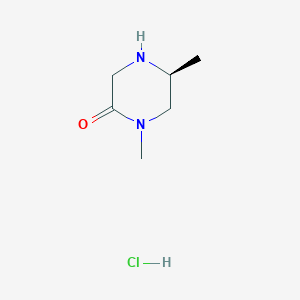
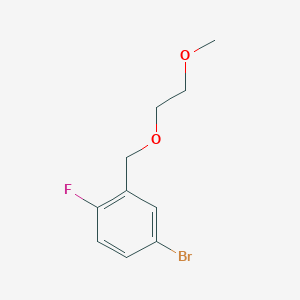
![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B3112258.png)
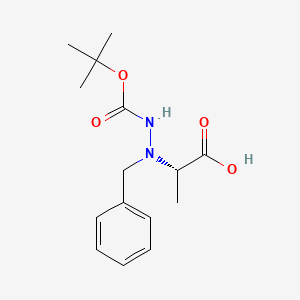
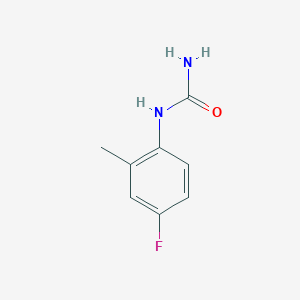
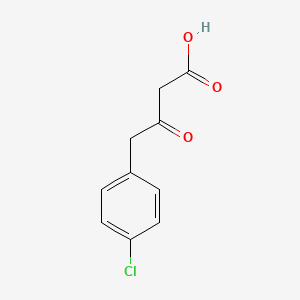
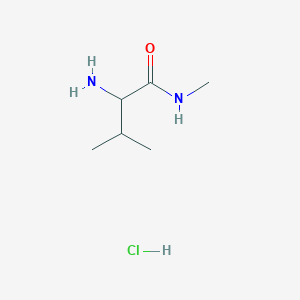
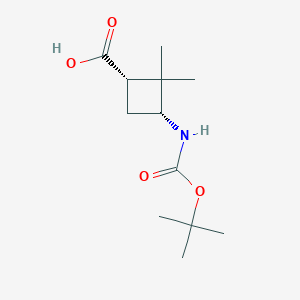
![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)
